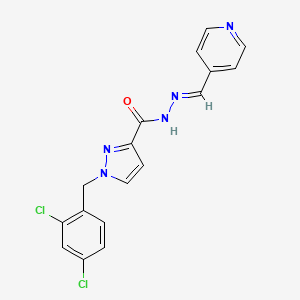![molecular formula C19H24F3N3O B5511902 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B5511902.png)
3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a broader family of chemicals that have been studied for various applications, including medicinal chemistry. While specific studies directly focusing on this compound are scarce, research on closely related piperidine and imidazolyl derivatives offers insights into potential synthesis methods, molecular structures, chemical reactions, and properties.
Synthesis Analysis
Research on related compounds such as piperidine and imidazolyl derivatives outlines several synthetic pathways. For instance, the nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been investigated, revealing efficient methods for preparing piperidine derivatives with significant biological activity (Okitsu, Suzuki, & Kobayashi, 2001). These methodologies could be adapted for synthesizing the compound of interest by incorporating the specific 1-(2-methoxyethyl)-1H-imidazol-2-yl and 4-(trifluoromethyl)benzyl substituents.
Molecular Structure Analysis
The crystal structure of related compounds provides insights into the potential geometric configuration of the target molecule. For example, compounds with piperidin-4-ylmethyl and imidazol-2-yl groups have been characterized, showing specific conformations and molecular arrangements (Yıldırım et al., 2006). These findings suggest that the target compound may exhibit similar structural features, such as planarity between certain ring systems and preferred conformations influenced by substituent interactions.
Chemical Reactions and Properties
Piperidine derivatives are known for their reactivity in various chemical reactions, including nucleophilic substitution and catalytic transformations. The synthesis and reactivity of such compounds indicate a broad range of chemical properties that can be leveraged for further chemical modifications (Shevchuk et al., 2012). These properties are critical for designing synthesis routes and predicting the compound's behavior in chemical processes.
Physical Properties Analysis
While specific data on the physical properties of 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine is not readily available, studies on similar compounds provide a basis for estimation. Factors such as solubility, melting point, and crystalline form can be inferred from related chemical structures (Khalafy, Setamdideh, & Dilmaghani, 2002). These properties are essential for practical applications and handling of the compound.
Chemical Properties Analysis
The chemical behavior of the compound can be extrapolated from studies on related piperidine and imidazol derivatives. Their interactions with various reagents, catalysts, and conditions reveal a versatile chemical profile that includes reactivity towards electrophilic and nucleophilic agents, and potential for participating in complex chemical reactions (Wei et al., 2007). These attributes highlight the compound's utility in synthetic and medicinal chemistry.
Scientific Research Applications
Mixed Ligand fac-tricarbonyl Complexes
Research has shown that mixed ligand fac-tricarbonyl complexes involving imidazole and benzyl isocyanide components can be synthesized with good yield and purity. These complexes are significant for labeling bioactive molecules containing monodentate or bidentate donor sites, indicating their potential in diagnostic imaging or drug delivery systems (Mundwiler et al., 2004).
Antimicrobial Activity of Pyridine Derivatives
A study on new pyridine derivatives, including those with imidazole components, demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
NMDA Receptor Ligands for Neurological Disorders
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. It shows promise in potentiating the effects of L-DOPA in models of Parkinson's disease, highlighting its therapeutic potential for neurological disorders (Wright et al., 1999).
Anti-Alzheimer's Activity
Research into benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives has shown significant potential for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, with variations intended to enhance therapeutic efficacy for Alzheimer's disease management (Gupta et al., 2020).
Synthesis and Reactivity of (1H-Azol-1-yl)piperidines
A method for preparing 3- and 4-(1H-azol-1-yl)piperidines has been developed, extending to benzo analogues of these compounds. This research provides valuable insights into the synthesis and potential applications of these compounds in medicinal chemistry (Shevchuk et al., 2012).
Corrosion Inhibition Efficacy
Imidazole derivatives have been investigated for their corrosion inhibition efficiency on mild steel in acidic solutions. The study indicates that these compounds can strongly adsorb onto metal surfaces, suggesting their utility in protecting metals against corrosion (Prashanth et al., 2021).
Future Directions
The future directions in the research and development of imidazole compounds are vast. They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
properties
IUPAC Name |
3-[1-(2-methoxyethyl)imidazol-2-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O/c1-26-12-11-25-10-8-23-18(25)16-3-2-9-24(14-16)13-15-4-6-17(7-5-15)19(20,21)22/h4-8,10,16H,2-3,9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYWIGZSDCEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)
![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)

![ethyl 2-amino-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5511843.png)
![1-(4-methoxy-3-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5511852.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B5511859.png)

![(1R*,3S*)-7-[3-(difluoromethoxy)benzoyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511876.png)
![N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine](/img/structure/B5511877.png)
![1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5511889.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5511895.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5511907.png)
